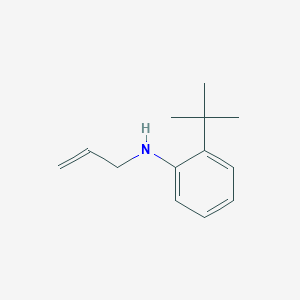
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid is a synthetic organic compound characterized by the presence of a trifluoroethoxy group attached to a hexadecanoic acid backbone. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(2,2,2-Trifluoroethoxy)hexadecanoic acid typically involves the reaction of hexadecanoic acid with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction can produce hexadecanol.
科学的研究の応用
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
作用機序
The mechanism of action of 16-(2,2,2-Trifluoroethoxy)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to specific physiological effects.
類似化合物との比較
Similar Compounds
Hexadecanoic acid: Lacks the trifluoroethoxy group, resulting in different chemical and physical properties.
2,2,2-Trifluoroethanol: Contains the trifluoroethoxy group but lacks the long carbon chain of hexadecanoic acid.
Uniqueness
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid is unique due to the presence of both a long carbon chain and a trifluoroethoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
144557-05-1 |
|---|---|
分子式 |
C18H33F3O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
16-(2,2,2-trifluoroethoxy)hexadecanoic acid |
InChI |
InChI=1S/C18H33F3O3/c19-18(20,21)16-24-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(22)23/h1-16H2,(H,22,23) |
InChIキー |
WJDREDUVGGDVNO-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCC(=O)O)CCCCCCCOCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


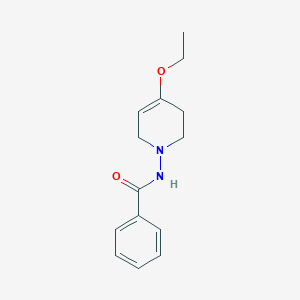
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)

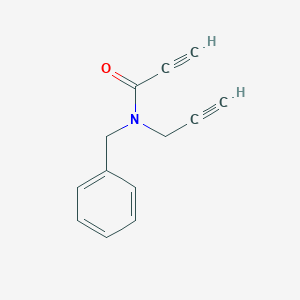
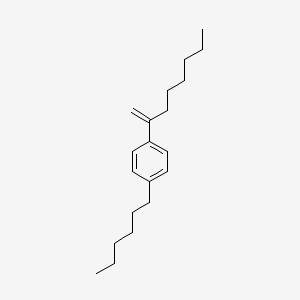

![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

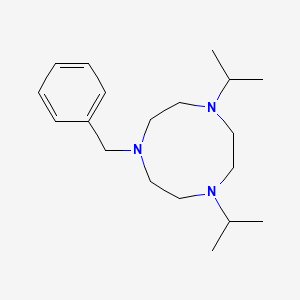
![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)
